molecular formula C44H32N4O13S4 B14025099 TPPS hydrate (Tetraphenylporphyrin Tetrasulfonic Acid Hydrate)

TPPS hydrate (Tetraphenylporphyrin Tetrasulfonic Acid Hydrate)

Cat. No.: B14025099
M. Wt: 953.0 g/mol
InChI Key: LSYGREXYKFIHRD-UHFFFAOYSA-N
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Description

Tetraphenylporphyrin Tetrasulfonic Acid Hydrate, commonly known as TPPS Hydrate, is a highly sensitive spectrophotometric reagent used for the detection and quantification of transition metals. This compound is particularly valued for its ability to form stable complexes with various metal ions, making it an essential tool in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate typically involves the sulfonation of tetraphenylporphyrin. The process begins with the preparation of tetraphenylporphyrin, which is then subjected to sulfonation using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfonic acid derivative. The resulting product is then purified through recrystallization or chromatography to obtain the hydrate form .

Industrial Production Methods

In an industrial setting, the production of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production also incorporates stringent quality control measures to meet the specifications required for its use as a spectrophotometric reagent .

Chemical Reactions Analysis

Types of Reactions

Tetraphenylporphyrin Tetrasulfonic Acid Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of the metal ion, while substitution reactions can result in modified porphyrin derivatives with different functional groups .

Scientific Research Applications

Tetraphenylporphyrin Tetrasulfonic Acid Hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate involves the formation of stable complexes with metal ions. The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, allowing it to interact effectively with metal ions. The central porphyrin ring provides a coordination site for the metal ions, facilitating their detection and quantification. The compound’s ability to generate reactive oxygen species upon light activation also plays a crucial role in its applications in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraphenylporphyrin Tetrasulfonic Acid Hydrate stands out due to its ultra-high sensitivity as a spectrophotometric reagent for transition metals. Its unique combination of sulfonic acid groups and the porphyrin ring structure allows for the formation of highly stable metal complexes, making it an invaluable tool in analytical chemistry and various scientific research applications .

Properties

Molecular Formula

C44H32N4O13S4

Molecular Weight

953.0 g/mol

IUPAC Name

4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;hydrate

InChI

InChI=1S/C44H30N4O12S4.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H2

InChI Key

LSYGREXYKFIHRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.O

Origin of Product

United States

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